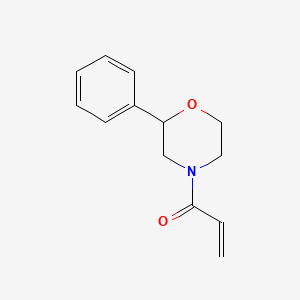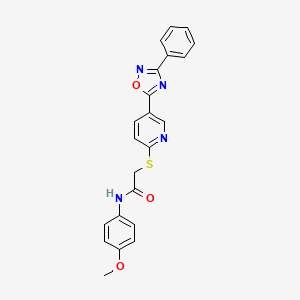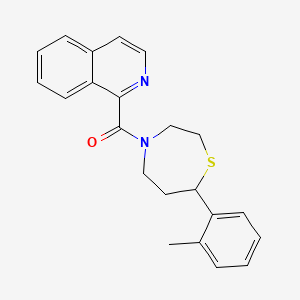
1-乙基哌啶-3-腈盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethylpiperidine-3-carbonitrile hydrochloride: is an organic compound with the molecular formula C8H14N2·HCl . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical syntheses and has applications in scientific research and industry.
科学研究应用
1-Ethylpiperidine-3-carbonitrile hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethylpiperidine-3-carbonitrile hydrochloride can be synthesized through a multi-step process involving the alkylation of piperidine followed by the introduction of a nitrile group. The general synthetic route involves:
Alkylation: Piperidine is reacted with ethyl bromide in the presence of a base such as sodium hydride to form 1-ethylpiperidine.
Nitrile Introduction: The 1-ethylpiperidine is then reacted with cyanogen bromide to introduce the nitrile group, forming 1-ethylpiperidine-3-carbonitrile.
Hydrochloride Formation: Finally, the nitrile compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of 1-ethylpiperidine-3-carbonitrile hydrochloride typically involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-Ethylpiperidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
作用机制
The mechanism of action of 1-ethylpiperidine-3-carbonitrile hydrochloride depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The nitrile group can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
- 1-Methylpiperidine-3-carbonitrile hydrochloride
- 1-Propylpiperidine-3-carbonitrile hydrochloride
- 1-Butylpiperidine-3-carbonitrile hydrochloride
Comparison: 1-Ethylpiperidine-3-carbonitrile hydrochloride is unique due to its specific ethyl group substitution, which can influence its reactivity and interaction with biological targets. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in chemical synthesis.
属性
IUPAC Name |
1-ethylpiperidine-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.ClH/c1-2-10-5-3-4-8(6-9)7-10;/h8H,2-5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACTVINFEFRDOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(diethylamino)-2-methylphenyl]-2-(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetamide](/img/structure/B2574827.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2574830.png)


![N'-(2,6-dimethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2574835.png)
![1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 3,4-DIETHOXYBENZOATE](/img/structure/B2574836.png)


![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2574841.png)

![3-(2-chloroacetyl)-1-[(furan-2-yl)methyl]urea](/img/structure/B2574844.png)
![1-(2-(3-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2574845.png)
![1-({4'-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-4-methoxy-[1,1'-biphenyl]-2-yl}sulfonyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2574847.png)
